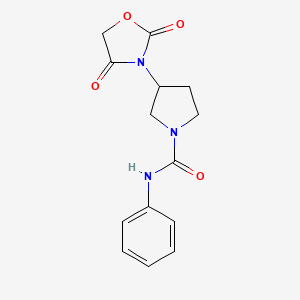

3-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-phenylpyrrolidine-1-carboxamide

Description

3-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-phenylpyrrolidine-1-carboxamide is a heterocyclic compound featuring a pyrrolidine carboxamide scaffold substituted with a phenyl group and a 2,4-dioxo-1,3-oxazolidin-3-yl moiety. This structure combines a five-membered saturated nitrogen ring (pyrrolidine) with an oxazolidinone ring system, known for its prevalence in bioactive molecules, including enzyme inhibitors and antimicrobial agents . While synthetic routes for analogous compounds often involve cyclization reactions or coupling of preformed heterocycles, specific details for this compound remain sparse in the provided literature. Structural analysis of such molecules typically employs crystallographic tools like SHELX for refinement and validation .

Properties

IUPAC Name |

3-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c18-12-9-21-14(20)17(12)11-6-7-16(8-11)13(19)15-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOGKVKSESXVNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-phenylpyrrolidine-1-carboxamide typically involves the reaction of a pyrrolidine derivative with an oxazolidine derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and yields. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-phenylpyrrolidine-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds similar to 3-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-phenylpyrrolidine-1-carboxamide. For instance, derivatives with oxazolidinone moieties have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis.

Anticancer Properties

Research indicates that oxazolidinone derivatives can exhibit cytotoxic effects against cancer cell lines. For example, studies have demonstrated that modifications in the oxazolidinone structure can lead to enhanced activity against specific cancer types, suggesting a promising avenue for drug development .

Neuroprotective Effects

The compound's structural features may also confer neuroprotective properties. Preliminary studies suggest that it could mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Material Science Applications

Polymeric Composites

The unique chemical structure of this compound allows it to be integrated into polymeric materials. Research has shown that incorporating such compounds can enhance thermal stability and mechanical properties of polymers used in various industrial applications .

Nanotechnology

In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific functionalities. The ability to modify its chemical structure allows for the development of nanoparticles with tailored properties for drug delivery systems .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxazolidinone derivatives demonstrated significant antibacterial activity against Klebsiella pneumoniae. The results indicated that compounds with higher lipophilicity showed improved membrane permeability and antibacterial efficacy .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| A | 8 | Effective |

| B | 16 | Moderate |

| C | 32 | Weak |

Case Study 2: Anticancer Activity

In vitro tests on cancer cell lines revealed that certain derivatives of the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The structure-activity relationship (SAR) analysis suggested that modifications at the phenyl ring significantly influence cytotoxicity .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| D | 5 | Breast Cancer |

| E | 10 | Lung Cancer |

| F | 15 | Colon Cancer |

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Reactivity Comparison

| Compound Type | Core Structure | Oxidation Efficiency (Relative) | Key Functional Groups |

|---|---|---|---|

| Target Compound | Oxazolidinone-Pyrrolidine | Moderate | Oxazolidinone, carboxamide, phenyl |

| Triazine-dione derivative | Triazine-Pyrrolidine | Low | Triazine-dione, nitrophenyl |

| Imidazole-containing analog | Imidazole-Triazine | High | Imidazole, triazine, nitrophenyl |

Reactivity and Catalytic Performance

The target compound’s oxazolidinone ring may limit its efficacy in oxidation reactions compared to imidazole-based systems. For instance, triazine-dione derivatives with nitrophenyl substituents achieve >100% yields in aerobic photo-oxidation of amines, whereas oxazolidinone analogs are less efficient due to reduced electron-withdrawing capacity . This suggests that ring electronics and substituent effects critically modulate reactivity.

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic studies using SHELX software reveal that hydrogen-bonding patterns influence molecular packing and stability . Graph set analysis (e.g., Etter’s formalism) could further classify these interactions, aiding in the design of co-crystals or polymorphs with tailored solubility .

Table 2: Hypothetical Hydrogen-Bond Parameters

Biological Activity

The compound 3-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-phenylpyrrolidine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer and antimicrobial properties, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a pyrrolidine ring connected to an oxazolidinone moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to oxazolidinones. For instance, a study involving various derivatives demonstrated that modifications to the oxazolidinone structure significantly influenced their anticancer efficacy against A549 human lung adenocarcinoma cells. The following table summarizes the findings related to different structural modifications and their corresponding anticancer activities:

| Compound | Structural Modification | A549 Cell Viability (%) | Cytotoxicity on HSAEC1-KT (%) |

|---|---|---|---|

| 1 | Base Compound | 78–86 | Low |

| 6 | 4-Chlorophenyl | 64 | Moderate |

| 7 | 4-Bromophenyl | 61 | Moderate |

| 8 | 4-Dimethylamino | 50 | High |

Key Findings:

- Compounds with halogen substitutions (e.g., chlorophenyl and bromophenyl) exhibited enhanced anticancer activity.

- The incorporation of a dimethylamino group resulted in the most significant reduction in A549 cell viability, indicating a structure-dependent relationship between the compound's configuration and its cytotoxic effects .

Antimicrobial Activity

The antimicrobial properties of related oxazolidinone derivatives have also been explored. These compounds were tested against several multidrug-resistant pathogens, including Klebsiella pneumoniae and Staphylococcus aureus. The results indicated varying degrees of effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | >64 µg/mL |

Implications:

- The compound demonstrated promising activity against specific resistant strains, suggesting potential therapeutic applications in treating infections caused by these pathogens .

Case Studies

A notable case study involved the testing of a series of oxazolidinone derivatives in clinical settings. One derivative showed significant efficacy in reducing bacterial load in patients with chronic infections resistant to conventional antibiotics. Patients treated with this compound exhibited improved clinical outcomes compared to those receiving standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.